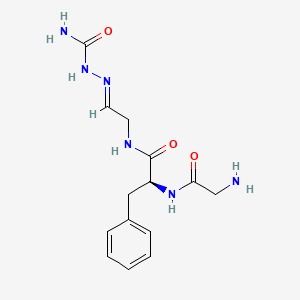

Gly-Phe-Gly-Aldehyde semicarbazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H20N6O3 |

|---|---|

Molecular Weight |

320.35 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2E)-2-(carbamoylhydrazinylidene)ethyl]-3-phenylpropanamide |

InChI |

InChI=1S/C14H20N6O3/c15-9-12(21)19-11(8-10-4-2-1-3-5-10)13(22)17-6-7-18-20-14(16)23/h1-5,7,11H,6,8-9,15H2,(H,17,22)(H,19,21)(H3,16,20,23)/b18-7+/t11-/m0/s1 |

InChI Key |

LMBXWLGKUIYESA-TUVHXFJTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC/C=N/NC(=O)N)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC=NNC(=O)N)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Gly-Phe-Gly-Aldehyde Semicarbazone: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Gly-Phe-Gly-Aldehyde Semicarbazone. This tripeptide derivative has been identified as a reversible inhibitor of the cysteine protease cathepsin B, a key enzyme implicated in various pathological processes, including cancer progression and parasitic infections. This document details the available physicochemical data, outlines a general synthetic approach, and describes its application in affinity chromatography for the purification of cathepsin B and related enzymes. Furthermore, it explores the role of cathepsin B in cellular signaling pathways, providing context for the mechanism of action of its inhibitors.

Chemical Properties

This compound is a peptide derivative that incorporates a semicarbazone moiety at the C-terminus of the Gly-Phe-Gly tripeptide sequence. The semicarbazone group is formed by the condensation of the peptide aldehyde with semicarbazide. The acetate salt is a common commercially available form.

Table 1: Physicochemical Properties of this compound and its Acetate Salt

| Property | Value | Source |

| Chemical Name | Glycyl-L-phenylalanyl-glycinal semicarbazone | N/A |

| CAS Number | 102579-48-6 | [1][2] |

| Molecular Formula (Free Base) | C₁₄H₂₀N₆O₃ | [2][3] |

| Molecular Weight (Free Base) | 320.35 g/mol | [2][3] |

| Molecular Formula (Acetate Salt) | C₁₄H₂₀N₆O₃·C₂H₄O₂ | [4] |

| Molecular Weight (Acetate Salt) | 380.4 g/mol | [4] |

| Appearance | White to off-white powder | Inferred |

| Purity | ≥95% | N/A |

| Storage Conditions | 2-8 °C or -20 °C | N/A |

| Solubility | No data available | N/A |

| Melting Point | No data available | N/A |

| pKa | No data available | N/A |

Synthesis and Characterization

General Synthetic Workflow

The synthesis can be conceptualized in the following stages:

-

Solid-Phase Peptide Synthesis (SPPS) of the Protected Tripeptide: The protected peptide sequence (e.g., Boc-Gly-Phe-Gly-OH or Fmoc-Gly-Phe-Gly-OH) is assembled on a solid support (resin).

-

Formation of the Peptide Aldehyde Precursor: The C-terminal carboxylic acid is converted to a functional group that can be reduced to the aldehyde.

-

Reduction to the Peptide Aldehyde: The precursor is reduced to the corresponding peptide aldehyde.

-

Cleavage from the Resin: The peptide aldehyde is cleaved from the solid support.

-

Semicarbazone Formation: The purified peptide aldehyde is reacted with semicarbazide hydrochloride in the presence of a weak base (e.g., sodium acetate) to yield the final product.

-

Purification: The final compound is purified, typically by high-performance liquid chromatography (HPLC).

References

- 1. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New strategy for selective and sensitive assay of cathepsin B using a dityrosine-based material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin B: Multiple roles in cancer [ouci.dntb.gov.ua]

An In-depth Technical Guide on the Core Mechanism of Action of Gly-Phe-Gly-Aldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gly-Phe-Gly-Aldehyde Semicarbazone is a peptide derivative that functions as a potent modulator of cysteine protease activity. This technical guide delineates its core mechanism of action, focusing on its role as a prodrug that, upon conversion to its active aldehyde form, acts as a reversible, competitive inhibitor of cathepsin B. This document provides a comprehensive overview of its biochemical interactions, relevant signaling pathways, and detailed experimental methodologies for its study.

Core Mechanism of Action: A Prodrug Approach to Cysteine Protease Inhibition

The primary mechanism of action of this compound centers on its role as a prodrug that targets the cysteine protease, cathepsin B. The semicarbazone moiety masks a highly reactive aldehyde group. In biological systems, it is hypothesized that the semicarbazone undergoes hydrolysis to release the active compound, Gly-Phe-Gly-Aldehyde.

The liberated peptidyl aldehyde then acts as a potent, reversible, and competitive inhibitor of cathepsin B. The aldehyde group forms a covalent but reversible thiohemiacetal linkage with the cysteine residue (Cys29) in the active site of cathepsin B. This interaction blocks the substrate-binding site and effectively inhibits the enzyme's proteolytic activity.

Caption: Prodrug activation and inhibition of Cathepsin B.

Quantitative Data on Cathepsin B Inhibition

| Compound Class | Target Enzyme | Inhibition Type | Typical Ki Range |

| Peptidyl Aldehydes | Cathepsin B | Reversible, Competitive | 10 nM - 5 µM |

| Peptidyl Semicarbazones | Cathepsin B | Prodrug of Aldehyde Inhibitor | Not directly applicable |

Note: The table presents typical data for the compound class, not specific values for this compound.

Impact on Cellular Signaling Pathways

Inhibition of cathepsin B by Gly-Phe-Gly-Aldehyde can have significant downstream effects on various cellular signaling pathways, primarily due to the multifaceted role of cathepsin B in cellular homeostasis and disease.

Apoptosis Signaling

Cathepsin B is a key player in the intrinsic and extrinsic pathways of apoptosis. Its release from the lysosome into the cytoplasm can trigger the activation of caspases and the mitochondrial apoptotic cascade. By inhibiting cathepsin B, Gly-Phe-Gly-Aldehyde can modulate apoptosis.

Caption: Modulation of the apoptotic pathway.

NF-κB Signaling and Inflammation

Cathepsin B has been implicated in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. Inhibition of cathepsin B can, therefore, lead to the downregulation of inflammatory responses.

An In-depth Technical Guide to the Synthesis of Gly-Phe-Gly-Aldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

Peptide aldehydes are potent inhibitors of various proteases, acting as transition-state analogs.[3] The semicarbazone moiety is often used to increase the stability and improve the pharmacokinetic properties of the parent aldehyde, potentially acting as a prodrug that releases the active aldehyde under physiological conditions.[1] This guide details a multi-step synthesis beginning with the solid-phase synthesis of the core peptide, followed by C-terminal modification to yield the aldehyde, and culminating in the formation of the semicarbazone.

Physicochemical Data

A summary of the key quantitative data for the target compound is presented in Table 1.

| Property | Value | Reference(s) |

| Compound Name | H-Gly-Phe-Gly-aldehyde semicarbazone | [4][5] |

| CAS Number | 102579-48-6 (acetate salt) | [4][5] |

| Molecular Formula | C₁₄H₂₀N₆O₃ (free base) | [4][5] |

| Molecular Weight | 320.35 g/mol (free base) | [4] |

| Purity (Typical) | ≥95% | [5] |

| Storage Conditions | -20°C | [5] |

Table 1: Physicochemical properties of H-Gly-Phe-Gly-aldehyde semicarbazone.

Experimental Protocols

The synthesis of Gly-Phe-Gly-Aldehyde semicarbazone can be logically divided into three main stages:

-

Solid-Phase Synthesis of the Precursor Peptide Alcohol (H-Gly-Phe-Gly-ol).

-

Oxidation of the Peptide Alcohol to the Peptide Aldehyde (H-Gly-Phe-Gly-CHO).

-

Formation of the Semicarbazone.

The following protocols are based on well-established methods in peptide chemistry.[3][6][7]

Stage 1: Solid-Phase Synthesis of H-Gly-Phe-Gly-ol

This stage utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS) to construct the tripeptide sequence. The C-terminal residue is loaded onto the resin as an alcohol, which will be oxidized in the subsequent stage.

Materials:

-

Fmoc-Gly-OH

-

Fmoc-Phe-OH

-

2-Chlorotrityl chloride resin

-

Glycinol (2-aminoethanol)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether

Protocol:

-

Resin Loading:

-

Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

-

Dissolve Glycinol and N,N-diisopropylethylamine (DIPEA) in DCM and add to the swollen resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Cap any remaining active sites on the resin by adding methanol and agitating for 30 minutes.

-

Wash the resin sequentially with DCM, DMF, and methanol, then dry under vacuum.

-

-

Peptide Chain Elongation (Fmoc-SPPS):

-

Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the loaded glycinol. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Phe): In a separate vessel, pre-activate Fmoc-Phe-OH with DIC and HOBt in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test. Wash the resin with DMF.

-

Amino Acid Coupling (Gly): Repeat the deprotection and coupling steps using Fmoc-Gly-OH.

-

After the final coupling, perform a final Fmoc deprotection to reveal the N-terminal amine.

-

-

Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide alcohol by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude H-Gly-Phe-Gly-ol under vacuum.

-

-

Purification:

-

Purify the crude peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Collect and lyophilize the fractions containing the pure product.

-

Stage 2: Oxidation of Peptide Alcohol to Peptide Aldehyde

This step involves the selective oxidation of the C-terminal primary alcohol to an aldehyde. Mild oxidizing agents are required to prevent over-oxidation to a carboxylic acid.

Materials:

-

Purified H-Gly-Phe-Gly-ol

-

Dess-Martin Periodinane (DMP) or similar mild oxidizing agent (e.g., SO₃-pyridine complex)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Sodium thiosulfate

-

Anhydrous magnesium sulfate

Protocol:

-

Oxidation Reaction:

-

Dissolve the lyophilized H-Gly-Phe-Gly-ol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add Dess-Martin Periodinane (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.

-

Stir vigorously until the organic layer becomes clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude H-Gly-Phe-Gly-CHO. The crude aldehyde should be used immediately in the next step due to its potential instability.

-

Stage 3: Formation of this compound

This is the final step, involving the condensation of the peptide aldehyde with semicarbazide to form the stable semicarbazone derivative.

Materials:

-

Crude H-Gly-Phe-Gly-CHO

-

Semicarbazide hydrochloride

-

Sodium acetate or pyridine

-

Ethanol or a mixture of ethanol and water

-

Acetic acid (catalytic amount)

Protocol:

-

Condensation Reaction:

-

Dissolve the crude peptide aldehyde in ethanol.

-

In a separate flask, dissolve semicarbazide hydrochloride and sodium acetate (as a buffer) in a minimal amount of water and add it to the aldehyde solution. Alternatively, dissolve the reactants in ethanol and add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may indicate product formation.

-

-

Isolation and Purification:

-

If a precipitate forms, collect it by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or RP-HPLC to obtain the final H-Gly-Phe-Gly-aldehyde semicarbazone.

-

Logical and Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

References

- 1. Semicarbazone-based inhibitors of cathepsin K, are they prodrugs for aldehyde inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H-Gly-Phe-Gly-aldehyde semicarbazone acetate salt - Amerigo Scientific [amerigoscientific.com]

- 5. H-Gly-Phe-Gly-aldehyde semicarbazone, CasNo.102579-48-6 BOC Sciences United States [bocscichem.lookchem.com]

- 6. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

In vitro stability of Gly-Phe-Gly-Aldehyde semicarbazone

An In-Depth Technical Guide to the In Vitro Stability of Gly-Phe-Gly-Aldehyde Semicarbazone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide aldehydes are a significant class of therapeutic agents, often targeted as enzyme inhibitors. The modification of the aldehyde group to a semicarbazone can influence the compound's stability, pharmacokinetic profile, and target engagement. This guide provides a comprehensive overview of the key considerations and methodologies for assessing the in vitro stability of this compound, a model tripeptide semicarbazone.

Understanding the stability of such compounds is critical in early-stage drug development to predict their shelf-life, identify potential degradation products, and understand their metabolic fate. The primary degradation pathways for peptide-based therapeutics include chemical hydrolysis and enzymatic degradation. For this compound, key areas of instability are expected to be the semicarbazone linkage and the peptide amide bonds.

Potential Degradation Pathways

The chemical structure of this compound presents several moieties susceptible to degradation under in vitro conditions. The principal degradation pathways include:

-

Hydrolysis of the Semicarbazone Moiety: The C=N bond of the semicarbazone is susceptible to hydrolysis, particularly under acidic conditions, which would release the parent peptide aldehyde and semicarbazide.[1]

-

Hydrolysis of Peptide Bonds: The amide bonds within the peptide backbone can be cleaved through acid- or base-catalyzed hydrolysis, leading to smaller peptide fragments and individual amino acids.[2]

-

Enzymatic Degradation: Peptidases and proteases present in biological matrices like plasma and serum can cleave the peptide bonds.[3][4] The rate and sites of cleavage are dependent on the specific enzymes present.

-

Oxidation: While Gly-Phe-Gly is not highly susceptible to oxidation, trace impurities or specific buffer components could potentially lead to oxidative degradation, especially during long-term storage.

-

Deamidation and Racemization: These are common degradation pathways for peptides, although the specific sequence of Gly-Phe-Gly is less prone to these reactions compared to sequences containing amino acids like asparagine, glutamine, or aspartic acid.

Below is a diagram illustrating the primary potential degradation pathways for this compound.

References

- 1. esisresearch.org [esisresearch.org]

- 2. mdpi.com [mdpi.com]

- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

An In-Depth Technical Guide to Gly-Phe-Gly-Aldehyde Semicarbazone: A Tripeptide Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gly-Phe-Gly-Aldehyde semicarbazone is a tripeptide-based compound belonging to the class of peptide aldehyde inhibitors, which are known for their potent and often reversible covalent inhibition of cysteine proteases. While the specific discovery and a detailed historical account of this compound are not extensively documented in publicly available literature, its chemical structure and classification place it within a well-studied group of molecules targeting enzymes implicated in a variety of pathophysiological processes. This guide provides a comprehensive overview of the compound, including its chemical properties, a representative synthesis protocol, its mechanism of action, and potential applications in biomedical research, particularly in the context of calpain inhibition.

Introduction: The Landscape of Peptide Aldehyde Inhibitors

Peptide aldehydes represent a significant class of protease inhibitors, primarily targeting cysteine and serine proteases. Their mechanism of action involves the electrophilic aldehyde group, which readily forms a covalent, yet often reversible, thiohemiacetal adduct with the sulfhydryl group of the active site cysteine residue of the target protease. This mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.

The development of peptide aldehyde inhibitors dates back several decades, with early research focusing on naturally occurring compounds. Subsequent synthetic efforts have explored the structure-activity relationships, leading to the design of highly potent and selective inhibitors for various proteases, including calpains, cathepsins, and viral proteases.

Physicochemical Properties of this compound

This compound is typically available as an acetate salt for research purposes. Its structure combines a tripeptide backbone (Gly-Phe-Gly) with a reactive aldehyde functionality protected as a semicarbazone.

| Property | Value | Source |

| CAS Number | 102579-48-6 | [1][2][3] |

| Molecular Formula | C14H20N6O3 | [1][2][3] |

| Molecular Weight | 320.35 g/mol | [2] |

| Form | Acetate Salt | [4] |

| Storage | Store at -20°C | [3] |

Mechanism of Action: Covalent Inhibition of Cysteine Proteases

The inhibitory activity of this compound is attributed to its peptide aldehyde nature. The semicarbazone group serves as a protecting group for the reactive aldehyde. Upon introduction to a biological system, the aldehyde is likely liberated, enabling it to interact with the target cysteine protease.

The proposed mechanism of inhibition involves the following steps:

-

Binding: The tripeptide backbone (Gly-Phe-Gly) of the inhibitor docks into the active site of the cysteine protease, with the peptide sequence contributing to binding affinity and selectivity.

-

Nucleophilic Attack: The sulfur atom of the catalytic cysteine residue in the protease's active site performs a nucleophilic attack on the carbon atom of the inhibitor's aldehyde group.

-

Thiohemiacetal Formation: This attack results in the formation of a covalent, tetrahedral thiohemiacetal adduct. This adduct is a stable transition-state analog that effectively blocks the enzyme's catalytic activity.

This interaction is typically reversible, with the rate of reversal depending on the specific inhibitor and enzyme.

Below is a DOT script visualizing the general mechanism of covalent inhibition by a peptide aldehyde.

Caption: Cysteine protease inhibition by a peptide aldehyde.

Representative Experimental Protocols

Synthesis of a Tripeptide Aldehyde

The synthesis of tripeptide aldehydes can be achieved through a multi-step process involving peptide coupling and subsequent oxidation of a C-terminal amino alcohol. The following is a representative solution-phase synthesis protocol adapted from the literature for similar compounds.

Caption: Fluorometric assay for calpain inhibition.

Detailed Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, pH 7.5.

-

Calpain: Purified human µ-calpain or m-calpain.

-

Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (7-amino-4-methylcoumarin).

-

Inhibitor: this compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add varying concentrations of the inhibitor (this compound).

-

Add a fixed concentration of calpain to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30 minutes using a microplate reader.

-

-

Data Analysis:

-

Determine the initial reaction velocities (v) from the linear portion of the fluorescence versus time plots.

-

Plot 1/v versus inhibitor concentration ([I]) at different substrate concentrations (Dixon plot) or use non-linear regression analysis of reaction velocity versus substrate concentration at different inhibitor concentrations to determine the inhibition constant (Ki).

-

Potential Biological Roles and Therapeutic Applications

Given its nature as a tripeptide aldehyde, this compound is a putative inhibitor of cysteine proteases, with calpains being a prominent potential target.

Calpain Signaling Pathways

Calpains are calcium-dependent cysteine proteases involved in a wide range of cellular processes, including cell motility, proliferation, apoptosis, and signal transduction. Dysregulation of calpain activity is implicated in several pathological conditions.

Simplified Calpain Activation and Downstream Effects

Caption: Overview of calpain activation and inhibition.

Potential Research Applications

-

Neuroscience: Calpain overactivation is a key mechanism in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. This compound could be used as a research tool to investigate the role of calpains in these conditions.

-

Oncology: Some studies suggest a role for calpains in cancer cell migration and invasion. This compound could be used to explore the therapeutic potential of calpain inhibition in cancer. [5]* Cardiovascular Disease: Calpain activation is implicated in myocardial ischemia-reperfusion injury. This inhibitor could be used in preclinical models to study the effects of calpain inhibition in this context.

Conclusion

This compound is a member of the well-established class of peptide aldehyde cysteine protease inhibitors. While specific data on its discovery and biological activity are sparse, its structure suggests it is a valuable tool for researchers studying the roles of cysteine proteases, such as calpains, in health and disease. The representative protocols and mechanistic information provided in this guide offer a framework for its synthesis, evaluation, and application in a research setting. Further studies are warranted to fully characterize the inhibitory profile and therapeutic potential of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. H-Gly-Phe-Gly-aldehyde semicarbazone acetate salt - Amerigo Scientific [amerigoscientific.com]

- 3. H-Gly-Phe-Gly-aldehyde semicarbazone, CasNo.102579-48-6 BOC Sciences United States [bocscichem.lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

Gly-Phe-Gly-Aldehyde Semicarbazone: A Peptide-Based Therapeutic Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Gly-Phe-Gly-Aldehyde semicarbazone and the broader class of peptide-aldehyde semicarbazones as potential therapeutic agents. This document details their mechanism of action as potent enzyme inhibitors, presents available quantitative data, outlines experimental protocols for their synthesis and evaluation, and visualizes key pathways and processes.

Introduction: The Therapeutic Potential of Peptide Aldehydes and Their Semicarbazone Derivatives

Peptide aldehydes are a well-established class of enzyme inhibitors, demonstrating significant potential in therapeutic areas ranging from oncology to neurodegenerative diseases and virology. Their efficacy stems from the electrophilic nature of the aldehyde group, which can form a reversible covalent bond with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. This interaction mimics the transition state of substrate binding, leading to potent inhibition.

The modification of the terminal aldehyde with a semicarbazone moiety offers several advantages. Semicarbazones can enhance the stability of the peptide, act as a prodrug that releases the active aldehyde at the target site, and modulate the compound's pharmacokinetic and pharmacodynamic properties. Research has specifically highlighted peptide-semicarbazones as potent inhibitors of the human proteasome, a key target in cancer therapy.

Mechanism of Action: Proteasome Inhibition and Modulation of NF-κB Signaling

The primary mechanism of action for many therapeutically relevant peptide aldehyde semicarbazones is the inhibition of the 20S proteasome. The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, apoptosis, and signal transduction.

The aldehyde group of these inhibitors forms a hemiacetal with the N-terminal threonine residue in the active site of the proteasome's β-subunits, leading to reversible inhibition of its chymotrypsin-like activity.[1] By inhibiting the proteasome, these compounds disrupt the degradation of key regulatory proteins.

One of the most significant downstream effects of proteasome inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. By preventing IκB degradation, proteasome inhibitors block NF-κB activation, a mechanism that is particularly relevant in certain cancers that rely on this pathway for survival.[2][3]

Quantitative Data

| Compound | Target | Assay | IC50 / EC50 (nM) |

| S-2209 | Human 20S Proteasome | Chymotryptic Activity Assay | ~220 |

| NF-κB Signaling | Reporter Gene Assay | 900 | |

| Multiple Myeloma Cell Lines | Cell Growth Assay (WST-1) | 100 - 600 | |

| Multiple Myeloma Cells | Apoptosis Induction | ~300 |

Experimental Protocols

Synthesis of Peptide Aldehyde Semicarbazones

The synthesis of a peptide aldehyde semicarbazone involves a multi-step process, beginning with the synthesis of the corresponding peptide aldehyde, followed by the formation of the semicarbazone.

Protocol for Synthesis:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide backbone (e.g., Gly-Phe-Gly) is assembled on a solid support resin using standard Fmoc or Boc chemistry.

-

Reduction of C-terminal Acid: The C-terminal carboxylic acid of the resin-bound peptide is reduced to a primary alcohol. This can be achieved using reagents such as borane-tetrahydrofuran complex.

-

Oxidation to Aldehyde: The resulting peptide alcohol is oxidized to the corresponding aldehyde. Common methods include Swern oxidation or the use of Dess-Martin periodinane.[5]

-

Cleavage and Deprotection: The peptide aldehyde is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Semicarbazone Formation: The crude peptide aldehyde is reacted with semicarbazide hydrochloride in a buffered solution (e.g., aqueous ethanol with sodium acetate) to form the semicarbazone. The product is then purified by reverse-phase HPLC.

Proteasome Inhibition Assay

This assay measures the ability of a compound to inhibit the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Test compound (peptide aldehyde semicarbazone)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified 20S proteasome.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader (excitation ~380 nm, emission ~460 nm for AMC).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Reporter Gene Assay

This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.

Materials:

-

A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).

-

Cell culture medium and supplements.

-

NF-κB activating agent (e.g., TNF-α).

-

Test compound.

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plate.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate overnight.[6][7]

-

Pre-treat the cells with serial dilutions of the test compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) and incubate for an appropriate time (e.g., 6-8 hours).[6]

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

-

Determine the EC50 value from the dose-response curve.

Conclusion

Peptide aldehyde semicarbazones, including the conceptual this compound, represent a promising class of therapeutic candidates. Their ability to potently and selectively inhibit key cellular targets like the proteasome makes them attractive for the development of novel treatments for cancer and potentially other diseases. The derivatization of the aldehyde to a semicarbazone may offer advantages in terms of stability and drug-like properties. Further research into the synthesis, optimization, and biological evaluation of specific peptide sequences within this class is warranted to fully elucidate their therapeutic potential.

References

- 1. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The peptide-semicarbazone S-2209, a representative of a new class of proteasome inhibitors, induces apoptosis and cell growth arrest in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on the Potential Off-Target Effects of Gly-Phe-Gly-Aldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential off-target effects of Gly-Phe-Gly-Aldehyde semicarbazone based on its chemical structure and the known activities of related compounds. As of the compilation of this guide, specific experimental data on the off-target profile of this compound is not publicly available. The information presented herein is intended to guide research and development efforts in assessing the selectivity of this compound.

Executive Summary

This compound is a tripeptide derivative with potential applications in biochemical research and as a building block for therapeutic development.[1][2] Its structure, featuring a peptide backbone and a reactive aldehyde-derived semicarbazone moiety, places it in a class of compounds known to inhibit various proteases. While its intended targets may be specific, the inherent reactivity of the warhead group and the peptide recognition motif suggest a potential for off-target interactions. A primary concern for peptide aldehydes is their potential to inhibit human deubiquitinating enzymes (DUBs), a large family of proteases that play critical roles in numerous cellular signaling pathways.[3] Off-target inhibition of DUBs can lead to unintended biological consequences, highlighting the importance of thorough selectivity profiling. This guide outlines the rationale for investigating these potential off-target effects, details the key signaling pathways that may be affected, provides experimental protocols for assessing these interactions, and presents a logical workflow for such an investigation.

The Rationale for Investigating Off-Target Effects on Deubiquitinating Enzymes (DUBs)

Peptide aldehydes are a well-established class of reversible covalent inhibitors of cysteine proteases.[4] The aldehyde group can form a thiohemiacetal with the active site cysteine of these enzymes. Many DUBs are cysteine proteases and are known to be inhibited by ubiquitin aldehyde, a general DUB inhibitor.[4] Furthermore, inhibitors developed for viral papain-like proteases (PLpro), which are also cysteine proteases, have shown cross-reactivity with human DUBs due to structural and functional similarities in their active sites.[3] Given that this compound is a peptide aldehyde, there is a strong theoretical basis for suspecting potential interactions with human DUBs.

Off-target inhibition of DUBs can disrupt the delicate balance of protein ubiquitination, a fundamental post-translational modification that governs a vast array of cellular processes.[1] This can lead to the dysregulation of key signaling pathways controlling cell proliferation, differentiation, apoptosis, and immune responses.[5][6] Therefore, a comprehensive understanding of the selectivity profile of this compound is crucial for its development as a research tool or therapeutic agent.

Key Signaling Pathways Potentially Affected by Off-Target DUB Inhibition

Several critical signaling pathways are regulated by the activity of DUBs. Off-target inhibition of these enzymes by this compound could lead to their dysregulation.

The TGF-β pathway is integral to cellular processes such as growth, differentiation, and apoptosis.[5] Its signaling cascade is tightly controlled by ubiquitination at multiple levels, from the receptors to the downstream effectors (SMADs). Several DUBs have been identified as key regulators of this pathway.

Figure 1: TGF-β signaling pathway and points of DUB regulation.

The Wnt pathway is crucial for embryonic development and adult tissue homeostasis. The stability of its central player, β-catenin, is controlled by a "destruction complex" that targets it for ubiquitination and proteasomal degradation. DUBs can counteract this process, thereby stabilizing β-catenin and activating Wnt target genes.

Figure 2: Wnt/β-catenin signaling pathway and a point of DUB regulation.

Potential Off-Target Profile

While specific data for this compound is unavailable, the following table summarizes key DUBs that are known to be involved in major signaling pathways and represent potential off-targets for this class of compounds.

| Deubiquitinating Enzyme (DUB) | Key Substrate(s) | Regulated Signaling Pathway(s) | Potential Consequence of Inhibition |

| USP4 | TβRI | TGF-β | Attenuation of TGF-β signaling |

| USP7 (HAUSP) | MDM2, p53 | p53 signaling | Stabilization of p53, apoptosis |

| USP9X | SMAD4, β-catenin | TGF-β, Wnt | Dysregulation of developmental pathways |

| USP11 | TβRI (ALK5) | TGF-β | Attenuation of TGF-β signaling |

| USP14 | Proteasome substrates | Proteostasis | Impaired proteasomal degradation |

| CYLD | TRAF2, NEMO | NF-κB | Activation of NF-κB signaling |

| A20 (TNFAIP3) | RIPK1, TRAF6 | NF-κB, TNF signaling | Pro-inflammatory effects |

| OTUB1 | E2 enzymes | DNA damage response | Impaired DNA repair |

Experimental Protocols for Assessing Off-Target Effects

To evaluate the potential off-target activity of this compound against DUBs, a tiered approach involving both in vitro and cell-based assays is recommended.

This assay provides a direct measure of enzyme inhibition and is suitable for high-throughput screening and determination of IC50 values.

Materials:

-

Recombinant human DUBs (e.g., USP7, CYLD, etc.)

-

Ubiquitin-rhodamine110 or Ubiquitin-AMC (7-amino-4-methylcoumarin) fluorescent substrate

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT

-

This compound (test compound)

-

Positive control inhibitor (e.g., PR-619 for broad-spectrum, or a specific inhibitor for the DUB being tested)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions, positive control, and a vehicle control (e.g., DMSO in assay buffer).

-

Add the recombinant DUB to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescent ubiquitin substrate to all wells.

-

Immediately begin kinetic monitoring of the increase in fluorescence using a plate reader (Excitation/Emission wavelengths will depend on the substrate, e.g., ~485/528 nm for rhodamine110 or ~360/460 nm for AMC).

-

Record fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of the test compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the ability of the compound to engage and inhibit DUBs within a cellular context.

Materials:

-

Human cell line (e.g., HEK293T, HeLa)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound

-

Positive control inhibitor (e.g., PR-619)

-

Antibodies: anti-poly-ubiquitin (e.g., FK2 clone), anti-mono-ubiquitin, and antibodies against specific ubiquitinated substrates (e.g., phospho-SMAD2), and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

SDS-PAGE gels, transfer apparatus, and Western blot imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound, a positive control, and a vehicle control for a defined period (e.g., 2-6 hours).

-

Harvest the cells and prepare whole-cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the anti-poly-ubiquitin antibody to detect the accumulation of poly-ubiquitinated proteins, which is indicative of broad DUB inhibition.

-

If a specific pathway is being investigated, probe with an antibody specific to the ubiquitinated form of a target protein.

-

Probe with a loading control antibody to ensure equal protein loading.

-

Develop the blot using an appropriate chemiluminescent or fluorescent substrate and image the results. An increase in the high molecular weight smear of poly-ubiquitinated proteins suggests DUB inhibition.

Recommended Workflow for Off-Target Profiling

A systematic approach is essential for characterizing the selectivity of this compound. The following workflow outlines a logical progression from broad screening to in-depth pathway analysis.

Figure 3: A logical workflow for investigating the off-target effects of a test compound.

Conclusion

While this compound may be a valuable tool in specific research contexts, its chemical nature as a peptide aldehyde warrants a thorough investigation into its potential off-target effects, particularly against the deubiquitinating enzyme family. The lack of publicly available data for this specific compound makes such an investigation not only prudent but necessary for the accurate interpretation of any experimental results obtained using it, and for its potential future development as a therapeutic agent. By following the outlined experimental strategies, researchers can build a comprehensive selectivity profile, leading to a better understanding of the compound's biological activities and potential liabilities.

References

- 1. Methods for Quantification of in vivo Changes in Protein Ubiquitination following Proteasome and Deubiquitinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Research Portal [rex.libraries.wsu.edu]

- 4. Regulation of Proteolysis by Human Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of thrombin and trypsin by tripeptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Gly-Phe-Gly-Aldehyde Semicarbazone in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Phe-Gly-Aldehyde Semicarbazone is a peptide-based compound with significant potential as a reversible inhibitor of specific proteolytic enzymes. Its structure, featuring a tripeptide backbone and a reactive semicarbazone moiety, makes it a compelling candidate for targeting proteases involved in various pathological processes. These application notes provide a comprehensive overview of its potential applications in enzyme inhibition assays, detailed experimental protocols for its characterization, and insights into the relevant biological pathways. While specific quantitative data for this compound is not extensively available in public literature, this document leverages data from closely related peptide aldehyde inhibitors to provide a strong framework for its investigation.

Principle of Action

Peptide aldehydes and their derivatives, including semicarbazones, are known to be potent, reversible inhibitors of cysteine proteases, such as cathepsins. The aldehyde group forms a covalent but reversible thiohemiacetal with the active site cysteine residue of the enzyme. Semicarbazones of peptide aldehydes are often considered prodrugs, which may hydrolyze under assay conditions to the more active aldehyde form. This mechanism allows for specific targeting of the enzyme's active site, leading to competitive inhibition.

Potential Applications

Based on the known targets of similar peptide aldehydes, this compound is a promising tool for research in:

-

Oncology: Cysteine cathepsins, particularly Cathepsin B and L, are often upregulated in tumors and are implicated in invasion, metastasis, and angiogenesis.[1][2][3][4][5]

-

Immunology and Inflammatory Diseases: Cathepsin L and S play crucial roles in antigen presentation and immune cell regulation.[6][7][8][9][10]

-

Musculoskeletal Disorders: Cathepsin K is a key enzyme in bone resorption and is a major target for osteoporosis therapies.[11][12][13][14][15]

-

Neurobiology: Cathepsins are involved in various neurodegenerative processes, making their inhibitors valuable research tools.[16]

Quantitative Data Summary

| Inhibitor | Target Enzyme | Inhibition Constant | Reference Compound |

| Z-Phe-Gly-NHO-Bz | Cysteine Cathepsins | Induces apoptosis in cancer cells | Yes |

| Cbz-Phe-Phe-CHO | Cathepsin L | Ki = 0.14 ± 0.01 nM | Yes |

| Chymostatin | Cathepsin G | Ki = 1.5 x 10(-7) M | Yes |

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against key cysteine proteases. These protocols are based on established fluorometric assays and can be adapted for use with this specific inhibitor.

Protocol 1: Cathepsin B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[17][18][19]

Materials:

-

Recombinant human Cathepsin B

-

Cathepsin B Assay Buffer (e.g., 50 mM MES or Sodium Acetate, pH 6.0, containing DTT and EDTA)

-

Fluorogenic Substrate: Ac-Arg-Arg-AFC (Ac-RR-AFC) or Z-Arg-Arg-AMC (Z-RR-AMC)

-

This compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., CA-074)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 400 nm/505 nm for AFC)

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer and activate it with DTT just before use.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration (typically 2x the Km value) in Assay Buffer.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 10 µL of the diluted this compound or positive/negative controls (DMSO vehicle).

-

Add 20 µL of the diluted Cathepsin B enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Cathepsin L Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and published research.[20][21][22]

Materials:

-

Recombinant human Cathepsin L

-

Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing DTT and EDTA)

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

-

This compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Z-FY-CHO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission: ~360 nm/~460 nm for AMC)

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer and activate with DTT.

-

Prepare a stock solution of Z-FR-AMC in DMSO and dilute to the working concentration in Assay Buffer.

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Protocol:

-

Add 50 µL of Assay Buffer to each well.

-

Add inhibitor dilutions or controls (10 µL).

-

Add the Cathepsin L enzyme solution (20 µL) and incubate at 37°C for 10-15 minutes.

-

Start the reaction by adding the substrate solution (20 µL).

-

Monitor fluorescence kinetically at 37°C.

-

-

Data Analysis:

-

Determine the reaction rates and calculate the IC50 value as described for the Cathepsin B assay.

-

Protocol 3: Cathepsin K Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits.[23][24][25][26]

Materials:

-

Recombinant human Cathepsin K

-

Cathepsin K Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing DTT and EDTA)

-

Fluorogenic Substrate: Ac-Leu-Arg-AFC (Ac-LR-AFC)

-

This compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Odanacatib)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission: 400 nm/505 nm for AFC)

Procedure:

-

Reagent Preparation:

-

Prepare and activate the Assay Buffer with DTT.

-

Prepare the substrate and inhibitor solutions as described in the previous protocols.

-

-

Assay Protocol:

-

Follow the same steps for inhibitor and enzyme pre-incubation as outlined for the Cathepsin B and L assays.

-

Initiate the reaction with the Ac-LR-AFC substrate.

-

Measure fluorescence kinetically at 37°C.

-

-

Data Analysis:

-

Calculate the reaction rates and determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: General workflow for a fluorometric enzyme inhibition assay.

Signaling Pathway: Cathepsin B in Cancer Progression

Caption: Role of Cathepsin B in cancer and its inhibition.

Signaling Pathway: Cathepsin K in Bone Resorption

Caption: Cathepsin K's role in bone resorption.

Signaling Pathway: Cathepsin L in Immune Response

Caption: Cathepsin L's function in antigen presentation.

References

- 1. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cathepsin B: multiple roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine Cathepsins in Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsins and their involvement in immune responses [smw.ch]

- 8. Frontiers | The Role of Cysteine Peptidases in Hematopoietic Stem Cell Differentiation and Modulation of Immune System Function [frontiersin.org]

- 9. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of cathepsin K in normal bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. the-role-of-cathepsin-k-in-normal-bone-resorption - Ask this paper | Bohrium [bohrium.com]

- 14. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 16. chemimpex.com [chemimpex.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. affigen.com [affigen.com]

- 20. abcam.com [abcam.com]

- 21. resources.novusbio.com [resources.novusbio.com]

- 22. content.abcam.com [content.abcam.com]

- 23. content.abcam.com [content.abcam.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. antibodiesinc.com [antibodiesinc.com]

- 26. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols: Gly-Phe-Gly-Aldehyde Semicarbazone in Oncology Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gly-Phe-Gly-Aldehyde Semicarbazone is a peptide-based small molecule with potential applications in oncology research. Its structure, comprising a tripeptide sequence (Gly-Phe-Gly), a reactive aldehyde group, and a semicarbazone moiety, suggests its potential as a protease inhibitor. Proteases, particularly cysteine proteases like cathepsins and serine proteases like dipeptidyl peptidase IV (DPP-IV), are frequently dysregulated in cancer and play crucial roles in tumor progression, invasion, and metastasis.[1][2][3] The Gly-Phe motif is a known substrate for proteases such as Cathepsin C (also known as Dipeptidyl Peptidase I) and DPP-IV, making these enzymes likely targets for this compound.[4] Peptide aldehydes and their semicarbazone derivatives have been investigated as potent inhibitors of these proteases, demonstrating anticancer activity by inducing apoptosis and cell cycle arrest.[5][6]

These application notes provide an overview of the potential mechanisms of action of this compound and detailed protocols for its investigation in an oncology research setting. The information presented is based on the activities of analogous peptide aldehyde and semicarbazone compounds.

Principle

The proposed mechanism of action for this compound is the targeted inhibition of tumor-associated proteases. The peptide backbone (Gly-Phe-Gly) is anticipated to guide the molecule to the active site of specific proteases that recognize this sequence. The reactive aldehyde group can then form a covalent bond with a key amino acid residue in the enzyme's active site, such as the cysteine in the active site of cathepsins, leading to potent and often irreversible inhibition. The semicarbazone modification may improve the compound's stability and pharmacokinetic properties, potentially acting as a prodrug that releases the active aldehyde form within the target cell.[7] Inhibition of these proteases can disrupt downstream signaling pathways essential for cancer cell survival, proliferation, and metastasis.

Applications

-

Enzyme Inhibition Assays: Characterization of the inhibitory activity of this compound against purified proteases (e.g., Cathepsin C, B, L, DPP-IV) to determine its potency (IC50) and selectivity.

-

In Vitro Cytotoxicity Studies: Evaluation of the compound's anticancer effects on various cancer cell lines to determine its efficacy and therapeutic window.

-

Mechanism of Action Studies: Investigation of the downstream cellular effects of protease inhibition, including induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

-

In Vivo Preclinical Models: Assessment of the anti-tumor efficacy and safety profile of this compound in animal models of cancer.

Mechanism of Action: A Proposed Pathway

Based on studies of similar peptide aldehyde inhibitors, this compound is hypothesized to primarily target cysteine cathepsins, which are crucial for cancer progression.[3][6] Inhibition of these proteases can lead to the induction of apoptosis through pathways that may be independent of p53 and caspases.[6]

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activities of various semicarbazone and peptide-based inhibitors against different human cancer cell lines, providing a reference for the expected potency of this compound.

| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Phenyl Semicarbazone Derivatives | HT29 (Colon) | Cytotoxicity | 0.32 - 1.57 | [1] |

| Phenyl Semicarbazone Derivatives | SK-N-SH (Neuroblastoma) | Cytotoxicity | 0.32 - 1.57 | [1] |

| Phenyl Semicarbazone Derivatives | MDA-MB-231 (Breast) | Cytotoxicity | 0.32 - 1.57 | [1] |

| Phenyl Semicarbazone Derivatives | MKN45 (Gastric) | Cytotoxicity | 0.32 - 1.57 | [1] |

| Arylsemicarbazone Derivatives | HL-60 (Leukemia) | Cytotoxicity | 11.38 - 13.08 | [8] |

| Thioamide Peptide Inhibitor | Human Liver Carcinoma Lysates | Cathepsin L Inhibition | 19 | [9] |

Experimental Protocols

In Vitro Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against a target protease (e.g., Cathepsin C).

Materials:

-

Purified recombinant human Cathepsin C

-

Fluorogenic substrate (e.g., Gly-Phe-AMC)

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

This compound

-

96-well black microplates

-

Fluorometric microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in assay buffer to create a range of concentrations.

-

Add 50 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add 25 µL of purified Cathepsin C enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for the substrate) at regular intervals for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro protease inhibition assay.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear microplates

-

Spectrophotometric microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound or vehicle control.

-

Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for the cell viability (MTT) assay.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Caption: Workflow for the apoptosis detection assay.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its peptide-based structure allows for potential targeting of specific tumor-associated proteases, while the aldehyde semicarbazone moiety provides a mechanism for potent enzyme inhibition. The protocols outlined in these application notes provide a framework for the systematic evaluation of this and similar compounds in oncology research, from initial target validation to the elucidation of its cellular mechanisms of action. Further investigation into the selectivity, efficacy, and safety of this compound is warranted to determine its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Cathepsin C inhibition as a potential treatment strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteine Cathepsin Protease Inhibition: An update on its Diagnostic, Prognostic and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The crystal structure of human dipeptidyl peptidase I (cathepsin C) in complex with the inhibitor Gly-Phe-CHN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome inhibition by peptide-semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Gly-Phe-Gly-Aldehyde Semicarbazone in Neurobiology Studies

Disclaimer: Gly-Phe-Gly-Aldehyde semicarbazone is a putative novel chemical entity. The following application notes and protocols are constructed based on the known neurobiological activities of related chemical classes, namely peptide aldehydes and semicarbazones. All proposed experiments should be considered theoretical and would require validation.

Introduction

This compound is a hybrid molecule designed for neurobiological research, integrating the structural features of a tripeptide aldehyde with a semicarbazone moiety. This unique combination suggests potential dual-action capabilities, targeting enzymatic pathways and neuronal excitability.

-

Peptide Aldehydes: This class of compounds are well-documented as potent, reversible inhibitors of various proteases, including cysteine proteases and the proteasome.[1][2][3] In neurobiology, protease dysregulation is implicated in neurodegenerative diseases, making protease inhibitors valuable research tools and potential therapeutic leads.[4] Peptide aldehydes are designed to mimic the natural substrates of these enzymes.[5]

-

Semicarbazones: Compounds containing a semicarbazone group have demonstrated a broad spectrum of biological activities, most notably as anticonvulsants.[6][7][8] Their mechanism of action is often attributed to the modulation of ion channels, such as voltage-gated sodium channels.[8][9]

The Gly-Phe-Gly backbone provides a peptide structure that can be targeted by peptidases or interact with specific receptors, while the aldehyde-derived semicarbazone introduces the potential for neuromodulatory or neuroprotective effects.

Potential Applications in Neurobiology

Based on its constituent parts, this compound could be investigated for the following applications:

-

Inhibition of Neuronal Proteases: The peptide aldehyde backbone suggests a primary application as an inhibitor of neuronal proteases like calpains or caspases, which are involved in apoptotic pathways and synaptic plasticity.

-

Modulation of Neuronal Excitability: The semicarbazone moiety suggests a role in suppressing excessive neuronal firing, making it a candidate for studies on epilepsy and neuropathic pain.[6][10]

-

Neuroprotection Studies: By potentially inhibiting excitotoxicity-activated proteases and dampening excessive neuronal firing, the compound could be explored for its neuroprotective effects in models of ischemic stroke or neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Quantitative Data of Related Compounds

While no specific data exists for this compound, the following tables summarize the activity of related peptide aldehydes and semicarbazones to provide a reference for expected potency.

Table 1: Inhibitory Activity of Various Peptide Aldehydes against Proteases

| Compound | Target Protease | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Z-Gly-Pro-Phe-Leu-CHO | Proteasome (branched chain amino acid preferring) | Kᵢ = 1.5 µM | [11] |

| Z-Gly-Pro-Phe-Leu-CHO | Proteasome (small neutral amino acid preferring) | Kᵢ = 2.3 µM | [11] |

| Z-Gly-Pro-Phe-Leu-CHO | Proteasome (chymotrypsin-like) | Kᵢ = 40.5 µM | [11] |

| Z-Gly-Pro-Phe-Leu-CHO | Proteasome (peptidyl-glutamyl peptide hydrolyzing) | IC₅₀ = 3.1 µM | [11] |

| Cbz-Glu(OtBu)-Phe-Leucinal | 20S Proteasome (Chymotrypsin-like) | IC₅₀ in nM range | [12] |

| Self-Masked Aldehyde Inhibitors (SMAIs) | Human Cathepsin L | Kᵢ = 11–60 nM | [2] |

| AcNSTSQ-H | SARS-CoV Mpro | IC₅₀ = 7.5 µM | [5] |

| AcESTLQ-H | SARS-CoV Mpro | IC₅₀ = 7.5 µM | [5] |

Table 2: Anticonvulsant Activity of Semicarbazone Derivatives

| Compound | Anticonvulsant Test | Effective Dose (ED₅₀) / Activity | Reference |

| Compound 1 (unspecified semicarbazone) | Maximal Electroshock (MES) Test | ED₅₀ = 10 mg/kg | [6] |

| Compound 1 (unspecified semicarbazone) | Strychnine-induced Seizure Test | Active at 30 mg/kg | [6] |

| 4-(4-fluorophenoxy) benzaldehyde semicarbazone | MES Test (oral) | High Protective Index (>315) | [8] |

| 4-bromobenzaldehyde semicarbazone | MES Test (mice) | Active | [10] |

| 4-bromobenzaldehyde semicarbazone | scPTZ Test (mice) | Active | [10] |

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the neurobiological effects of this compound.

Protocol 1: In Vitro Protease Inhibition Assay

Objective: To determine the inhibitory potency of this compound against a specific neuronal protease (e.g., Calpain-1).

Materials:

-

Purified Calpain-1 enzyme

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM CaCl₂, 1 mM DTT

-

This compound stock solution (in DMSO)

-

Known Calpain inhibitor (e.g., Calpeptin) as a positive control

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In the 96-well plate, add 50 µL of the diluted compound or vehicle (DMSO in Assay Buffer) to each well.

-

Add 25 µL of purified Calpain-1 (at a final concentration of 10 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate (at a final concentration of 20 µM).

-

Immediately place the plate in the fluorometric reader and measure the increase in fluorescence every minute for 30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Electrophysiological Assessment of Neuronal Excitability

Objective: To evaluate the effect of this compound on neuronal firing using whole-cell patch-clamp electrophysiology in primary cortical neurons.

Materials:

-

Primary cortical neuron culture

-

External solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

-

Internal solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

-

Patch-clamp rig with amplifier and data acquisition system

-

This compound

Procedure:

-

Prepare cortical neuron cultures on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron in current-clamp mode.

-

Record the resting membrane potential.

-

Inject a series of depolarizing current steps (e.g., from -10 pA to +50 pA in 10 pA increments, 500 ms duration) to elicit action potentials and establish a baseline firing rate.

-

Perfuse the chamber with the external solution containing this compound at a desired concentration (e.g., 10 µM).

-

After 5 minutes of perfusion, repeat the current injection protocol to assess changes in firing frequency, action potential threshold, and other electrophysiological parameters.

-

Perform a washout by perfusing with the drug-free external solution and repeat the current injection protocol to check for reversibility of the effects.

-

Analyze the data to compare the number of action potentials fired at each current step before, during, and after drug application.

Visualizations

Hypothetical Mechanism of Action

Caption: Dual-action hypothesis for this compound.

Experimental Workflow for Compound Screening

Caption: A tiered approach for evaluating the neurobiological activity.

References

- 1. Novel dipeptide aldehydes are proteasome inhibitors and block the MHC-I antigen-processing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]

- 3. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protease Pathways in Peptide Neurotransmission and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gly-Phe-Gly-Aldehyde Semicarbazone in Biochemical Assays for Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Phe-Gly-Aldehyde Semicarbazone is a synthetic tripeptide derivative that serves as a potent tool in the study of protein-protein interactions, primarily through the inhibition of specific proteases. Its structure, featuring a peptide sequence (Gly-Phe-Gly) and a reactive semicarbazone warhead, allows for targeted and effective modulation of enzyme activity. These application notes provide a comprehensive overview of its use in biochemical assays, with a focus on its role as a proteasome inhibitor.

Peptide aldehydes and their derivatives, including semicarbazones, are a well-established class of reversible, covalent inhibitors of serine and cysteine proteases. The aldehyde or a related functional group forms a covalent bond with the active site nucleophile (e.g., the hydroxyl group of serine or the thiol group of cysteine) of the target enzyme, leading to its inhibition. The semicarbazone moiety can offer advantages over the free aldehyde, such as improved stability and pharmacokinetic properties.[1]

Based on its tripeptide sequence and the known activity of similar peptide-semicarbazones, this compound is predicted to be a potent inhibitor of the 20S proteasome, specifically targeting its chymotrypsin-like (CT-L) activity.[2] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of its substrates, disrupting these pathways and making it a key target for therapeutic intervention, particularly in oncology.

Mechanism of Action: Proteasome Inhibition

The primary mechanism of action for this compound is the inhibition of the chymotrypsin-like activity of the 20S proteasome. This activity is responsible for cleaving peptide bonds after large hydrophobic residues. The Gly-Phe-Gly sequence of the inhibitor mimics the natural substrate of the proteasome, guiding the molecule to the active site. The C-terminal semicarbazone group then acts as an electrophilic "warhead," reacting with the active site threonine residue of the β5 subunit of the proteasome to form a stable, yet reversible, covalent adduct. This covalent modification blocks the catalytic activity of the proteasome, leading to the downstream cellular effects.